molecular formula C8H9AsN2O9 B12801630 (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid CAS No. 7150-89-2

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid

Cat. No.: B12801630
CAS No.: 7150-89-2
M. Wt: 352.09 g/mol
InChI Key: DKOFTRQOUMOWGK-UHFFFAOYSA-N
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Description

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of nitrooxy and nitrophenyl groups attached to an arsonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid typically involves multi-step organic reactions. One common approach is the nitration of phenyl arsonic acid derivatives followed by the introduction of nitrooxy groups through etherification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The arsonic acid moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.

Major Products Formed

    Oxidation: Formation of arsonic acid derivatives with higher oxidation states.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted arsonic acid compounds.

Scientific Research Applications

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy and nitrophenyl groups can modulate the compound’s binding affinity and specificity. The arsonic acid moiety may participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Arsanilic acid: An organoarsenic compound used in veterinary medicine.

    Roxarsone: Another organoarsenic compound with applications in animal feed.

Uniqueness

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is unique due to the presence of both nitrooxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other organoarsenic compounds, making it a valuable subject for research and application development.

Properties

CAS No.

7150-89-2

Molecular Formula

C8H9AsN2O9

Molecular Weight

352.09 g/mol

IUPAC Name

[3-nitro-4-(2-nitrooxyethoxy)phenyl]arsonic acid

InChI

InChI=1S/C8H9AsN2O9/c12-9(13,14)6-1-2-8(7(5-6)10(15)16)19-3-4-20-11(17)18/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

DKOFTRQOUMOWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])OCCO[N+](=O)[O-]

Origin of Product

United States

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